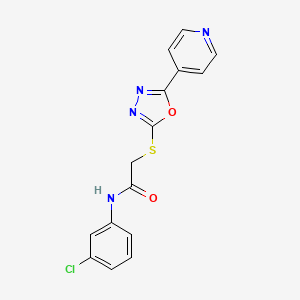
N-(3-chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Übersicht
Beschreibung
WAY-346940 ist eine chemische Verbindung, die für ihre Rolle als Rho-Kinase-Inhibitor bekannt ist. Sie hat die Summenformel C15H11ClN4O2S und ein Molekulargewicht von 346,79 . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um verschiedene biologische Prozesse und Pfade zu untersuchen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von WAY-346940 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur oft nicht veröffentlicht. Allgemeine Syntheseverfahren für ähnliche Verbindungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperatur- und Druckbedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion von WAY-346940 würde wahrscheinlich ähnlichen Synthesewegen wie denen im Labor folgen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
WAY-346940 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen unter bestimmten Bedingungen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von WAY-346940 verwendet werden, umfassen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid
Nukleophile: Halogenide, Amine
Elektrophile: Alkylhalogenide, Säurechloride
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten oder carboxylierten Derivaten führen, während Reduktionsreaktionen zu desoxygenierten oder hydrierten Verbindungen führen können.
Wissenschaftliche Forschungsanwendungen
WAY-346940 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um die Mechanismen der Rho-Kinase-Hemmung und ihre Auswirkungen auf verschiedene chemische Pfade zu untersuchen.
Biologie: Wird in Zellkulturstudien eingesetzt, um die Rolle von Rho-Kinase in der Zellsignalisierung, Zytoskelettdynamik und Zellmotilität zu untersuchen.
Medizin: Wird für seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Bluthochdruck, Krebs und neurologischen Erkrankungen untersucht, indem die Rho-Kinase-Aktivität moduliert wird.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf Rho-Kinase-Pfade abzielen.
Wirkmechanismus
WAY-346940 entfaltet seine Wirkung, indem es die Aktivität von Rho-Kinase hemmt, einem Enzym, das an der Regulierung des Zytoskeletts und der Zellmotilität beteiligt ist. Die Hemmung von Rho-Kinase führt zur Modulation verschiedener zellulärer Prozesse, darunter Kontraktion, Migration, Proliferation und Apoptose. Die molekularen Ziele von WAY-346940 umfassen die Rho-assoziierten Proteinkinase (ROCK)-Isoformen, die wichtige Regulatoren des Rho-Signalwegs sind .
Wirkmechanismus
WAY-346940 exerts its effects by inhibiting the activity of Rho-kinase, an enzyme involved in regulating the cytoskeleton and cell motility. The inhibition of Rho-kinase leads to the modulation of various cellular processes, including contraction, migration, proliferation, and apoptosis. The molecular targets of WAY-346940 include the Rho-associated protein kinase (ROCK) isoforms, which are key regulators of the Rho signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die WAY-346940 ähnlich sind, umfassen:
Y-27632: Ein weiterer Rho-Kinase-Inhibitor mit einem ähnlichen Wirkmechanismus.
Fasudil: Ein bekannter Rho-Kinase-Inhibitor, der in klinischen Umgebungen für seine vasodilatierenden Wirkungen eingesetzt wird.
HA-1077:
Einzigartigkeit von WAY-346940
WAY-346940 ist einzigartig in seiner spezifischen chemischen Struktur und seiner hohen Potenz als Rho-Kinase-Inhibitor. Seine unterschiedliche Summenformel und das Vorhandensein bestimmter funktioneller Gruppen tragen zu seiner einzigartigen Bindungsaffinität und Selektivität für Rho-Kinase-Isoformen bei. Dies macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung, um die detaillierten Mechanismen der Rho-Kinase-Hemmung und ihre potenziellen therapeutischen Anwendungen zu untersuchen.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-2-1-3-12(8-11)18-13(21)9-23-15-20-19-14(22-15)10-4-6-17-7-5-10/h1-8H,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQMIPMSSDKISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329263 | |
| Record name | N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85268984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
573942-41-3 | |
| Record name | N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2668003.png)
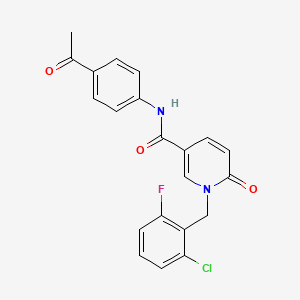
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/new.no-structure.jpg)
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2668006.png)
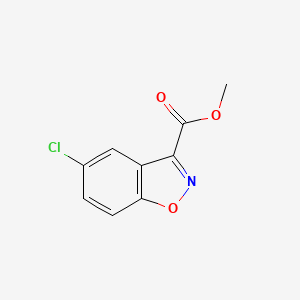
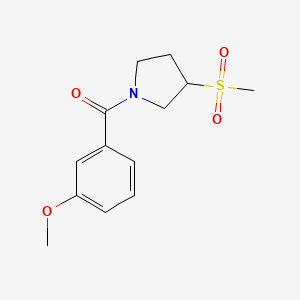
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2668010.png)
![N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B2668015.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine](/img/structure/B2668016.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2668017.png)
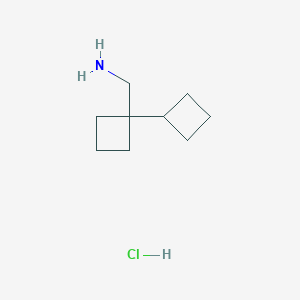

![2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide](/img/structure/B2668021.png)
